molecular formula C10H14N5O8P B083360 Guanosine-2'-monophosphate CAS No. 12237-07-9

Guanosine-2'-monophosphate

Cat. No. B083360
CAS RN: 12237-07-9
M. Wt: 363.22 g/mol
InChI Key: WTIFIAZWCCBCGE-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-2'-monophosphate (GMP) is a nucleotide that plays an important role in various biological processes. It is a critical component of RNA and DNA, and it is also involved in energy metabolism and signal transduction pathways.

Scientific Research Applications

Supramolecular Hydrogels Formation

Guanosine-2'-monophosphate (GMP) demonstrates unique potential in forming ordered supramolecular structures. For instance, guanosine 5'-monophosphate (5'-GMP) can form blue emitting chiral carbon dots (G-dots), which exhibit both down-conversion and up-conversion fluorescence signature. These G-dots can self-assemble to form fluorescent hydrogels, suggesting potential applications in the development of novel materials and sensing technologies (Ghosh et al., 2016).

Cellular Signaling and Photoreceptor Cells

Guanosine 3',5'-monophosphate, a derivative of GMP, accumulates in retinal photoreceptor cells and has been linked to their degeneration due to an imbalance in metabolism or function. This finding highlights the importance of GMP in cellular signaling and its potential implications in eye health and diseases (Farber & Lolley, 1974).

Fertility and Ovarian Tissue Culture

In fertility research, analogues of guanosine 3',5'-cyclic monophosphate, such as 8-bromo-guanosine 3',5'-cyclic monophosphate, have shown positive effects on human ovarian follicle development and survival in tissue culture, suggesting a role for GMP in reproductive health and fertility treatments (Scott, Zhang, & Hovatta, 2004).

Cardiovascular Health

Cyclic GMP signaling, closely related to GMP, plays a significant role in the pathophysiology of the heart. Modulation of this pathway through drugs like phosphodiesterase-5 inhibitors shows promise in treating conditions like acute myocardial infarction, cardiac hypertrophy, and heart failure. This underscores the therapeutic potential of GMP-related compounds in cardiovascular health (Kukreja, Salloum, & Das, 2012).

Biofilm Development in Bacteria

Cyclic di-guanosine monophosphate, another derivative of GMP, functions as a secondary messenger in bacteria, regulating critical physiological changes such as biofilm lifestyles, virulence gene expression, and cell differentiation. This highlights GMP's role in microbial ecology and potential applications in biotechnology and biomedical fields (Sudarsan et al., 2008).

properties

IUPAC Name

[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
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InChI Key

WTIFIAZWCCBCGE-UUOKFMHZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
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Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O)N=C(NC2=O)N
Source PubChem
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Molecular Formula

C10H14N5O8P
Source PubChem
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Molecular Weight

363.22 g/mol
Source PubChem
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Product Name

Guanosine-2'-monophosphate

CAS RN

130-50-7, 12237-00-2, 12222-03-6, 12222-09-2, 12223-03-9, 12237-02-4, 12237-07-9, 12237-24-0, 12238-01-6, 12238-07-2
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Guanosine-2'-monophosphate
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Guanosine-2'-monophosphate
Reactant of Route 5
Guanosine-2'-monophosphate
Reactant of Route 6
Guanosine-2'-monophosphate

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